molecular formula C27H28N4O5 B5523241 5-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate

5-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate

Cat. No. B5523241
M. Wt: 488.5 g/mol
InChI Key: PTJNUKWOLZYADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis approaches for dibenzo[b,f]azepine derivatives involve key reactions such as Michael addition and Diels-Alder reactions. For instance, Bennett and Cann (1994) describe the reaction of 5-acetyl-10-bromo-5H-dibenz[b,f]azepine with potassium t-butoxide to produce reactive intermediates that further react with N-methylpyrrole and imidazole to give Michael addition adducts (Bennett & Cann, 1994). Similarly, Tayade and Kale (2016) developed a method for synthesizing 2-[substituted-2,4-dithiabiureto]-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepines, showcasing the versatility in the synthesis of dibenzo[b,f]azepine derivatives (Tayade & Kale, 2016).

Molecular Structure Analysis

The molecular structure of dibenzo[b,f]azepine derivatives is often characterized by X-ray diffraction methods. Shankar et al. (2014) synthesized and characterized 5-methyl-5H-dibenzo[b,f]azepine and 5-(4-methylbenzyl)-5H-dibenzo[b,f]azepine, confirming their structures and providing insights into their boat conformations and dihedral angles between fused benzene rings (Shankar et al., 2014).

Chemical Reactions and Properties

Dibenzo[b,f]azepine derivatives participate in various chemical reactions, including cycloaddition and Michael addition, as demonstrated by Bennett and Cann (1994). These reactions are crucial for the synthesis and modification of the dibenzo[b,f]azepine core, enabling the introduction of different functional groups to alter the molecule's properties (Bennett & Cann, 1994).

Physical Properties Analysis

The physical properties of dibenzo[b,f]azepine derivatives, such as crystal structure and molecular conformation, are studied using X-ray diffraction and spectral studies. For example, Shankar et al. (2014) discussed the orthorhombic crystal system and the boat conformation of the azepine ring, which are essential for understanding the molecule's behavior in solid-state and its interaction with other molecules (Shankar et al., 2014).

Scientific Research Applications

Synthesis and Chemical Analysis

Research has led to the synthesis of related compounds, which have contributed to understanding the chemical structure and potential therapeutic applications of compounds similar to 5-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate. For instance, the synthesis of alcoholic metabolites of mosapramine, a new antipsychotic drug, was undertaken to determine their chemical structures. A mixture of isomeric intermediates was used, with metabolites obtained through specific chemical processes, demonstrating the importance of chemical synthesis in drug development (Tashiro, Yuasa, & Demizu, 1992). Similarly, the synthesis of 5-[[[(dialkylamino)alkyl]-1-piperidinyl]acetyl]-10,11-dihydro-5H-dibenzo[b,e][1,4]-diazepin-11-ones as potential M2-selective ligands showcases the exploration of chemical compounds for targeted receptor activity (Cohen et al., 1993).

Pharmaceutical Research and Development

The compound and its derivatives have been investigated for their potential pharmacological properties. Studies have evaluated their affinity and selectivity for muscarinic cholinergic receptors, contributing to the development of M2-selective antimuscarinic agents. This research highlights the ongoing efforts to discover novel therapeutic agents through the manipulation of chemical structures and understanding their interactions with biological targets (Cohen et al., 1993). Additionally, the synthesis of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines as potential antioxidant and cytotoxic agents exemplifies the broad spectrum of research into compounds with structural similarities to 5-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate. These compounds were evaluated for their in vitro antioxidant activity and cancer cell inhibitory potential, indicating their possible applications in cancer therapy (Mistry et al., 2016).

properties

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O.C2H2O4/c30-25(19-27-15-17-28(18-16-27)24-11-5-6-14-26-24)29-22-9-3-1-7-20(22)12-13-21-8-2-4-10-23(21)29;3-1(4)2(5)6/h1-11,14H,12-13,15-19H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJNUKWOLZYADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4CCN(CC4)C5=CC=CC=N5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.